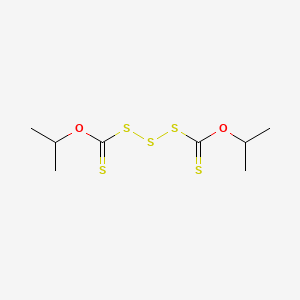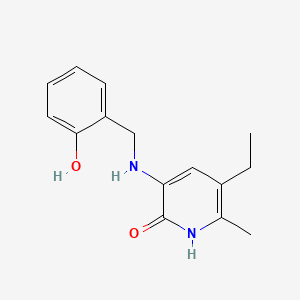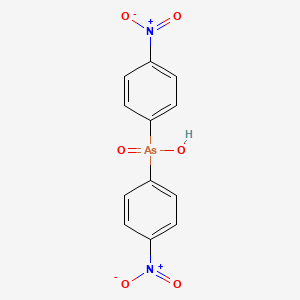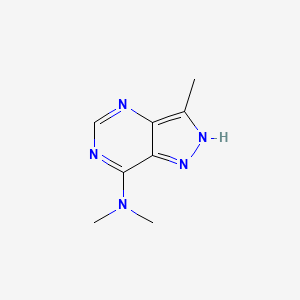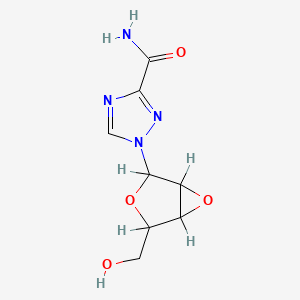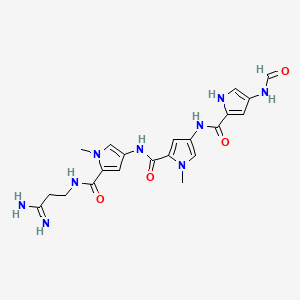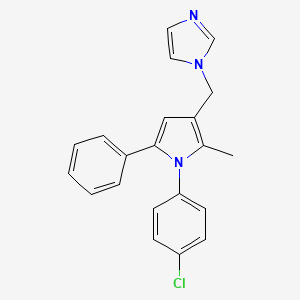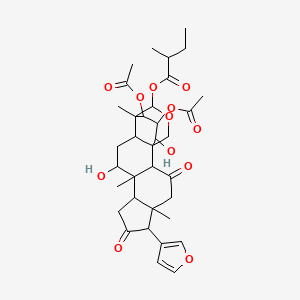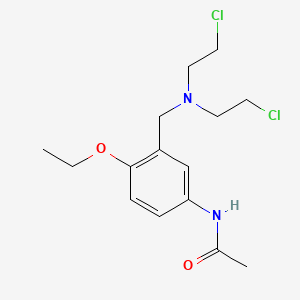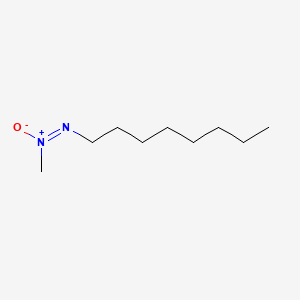
Diazene, methyloctyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, methyloctyl-, 2-oxide is an organic compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazene, methyloctyl-, 2-oxide can be achieved through several methods. One common approach involves the oxidation of hydrazine derivatives. For instance, the oxidation of hydrazine with hydrogen peroxide or air can yield diazene compounds . Another method involves the reduction of nitroso compounds using eco-friendly reductants such as glucose in an alkaline medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. Mechanochemical methods, which are solvent-free and capable of providing high volumes of the target material, are also employed. These methods are advantageous as they promote high-rate solid-state reactions without the need for high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Diazene, methyloctyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert diazene compounds into hydrazine derivatives.
Substitution: Diazene compounds can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and glucose for reduction. The conditions for these reactions vary, with some requiring alkaline media and others being catalyzed by acids .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various nitrogen oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Diazene, methyloctyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Research has explored the use of diazene derivatives in drug development, particularly for their potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of diazene, methyloctyl-, 2-oxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This bond can undergo cis-trans isomerization, which is influenced by factors such as torsion and inversion. The activation energies for these pathways are similar, and the competition between these mechanisms has been studied using electronic structure theory calculations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diazene, methyloctyl-, 2-oxide include other diazene derivatives such as azobenzene and diimide. These compounds share the characteristic nitrogen-nitrogen double bond but differ in their substituents and specific chemical properties .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications .
Propiedades
Número CAS |
54912-32-2 |
|---|---|
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
methyl-octylimino-oxidoazanium |
InChI |
InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3 |
Clave InChI |
PTJKOGLRCNFJPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN=[N+](C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


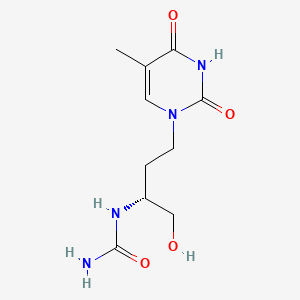
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

